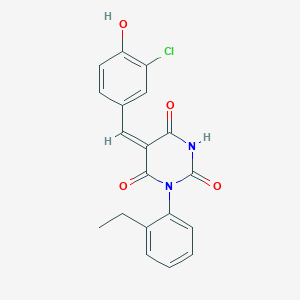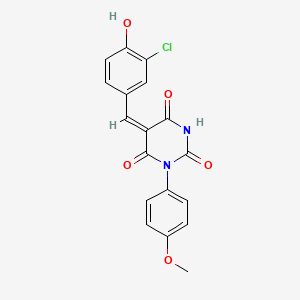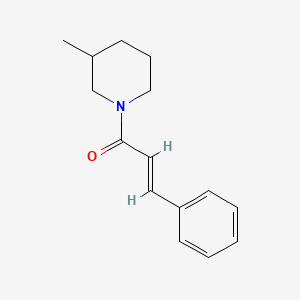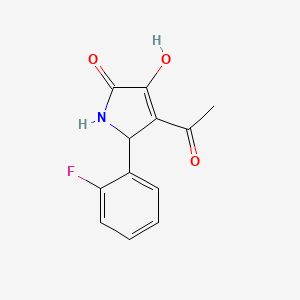![molecular formula C17H17NO6S B3920187 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B3920187.png)
1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]
Vue d'ensemble
Description
1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime], commonly known as TTM, is a synthetic compound that has been widely used in scientific research. TTM is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis. In
Applications De Recherche Scientifique
TTM has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] inhibition by TTM leads to increased insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. TTM has also been shown to improve glucose tolerance and reduce body weight in animal models of obesity and diabetes.
Mécanisme D'action
1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] is a negative regulator of insulin signaling, and its inhibition by TTM leads to increased insulin sensitivity and glucose uptake. TTM binds to the catalytic site of 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime], forming a covalent bond with the active site cysteine residue. This results in the inactivation of 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] and the subsequent activation of insulin signaling pathways.
Biochemical and Physiological Effects
TTM has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. TTM also reduces body weight and adiposity in obese mice. In addition, TTM has been shown to reduce hepatic glucose production and improve lipid metabolism in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
TTM is a highly specific inhibitor of 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime], making it a valuable tool for studying the role of 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] in insulin signaling and glucose homeostasis. However, TTM has a relatively short half-life in vivo, which limits its usefulness in long-term studies. In addition, TTM has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Orientations Futures
Future research on TTM should focus on its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Clinical trials are needed to establish the safety and efficacy of TTM in humans. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of TTM on glucose homeostasis and lipid metabolism. Finally, the development of more potent and selective 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] inhibitors may lead to the discovery of novel therapeutic agents for the treatment of metabolic diseases.
Propriétés
IUPAC Name |
[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-10(15(19)14-6-5-7-25-14)18-24-17(20)11-8-12(21-2)16(23-4)13(9-11)22-3/h5-9H,1-4H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMSKEBFPZJAFJ-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[1-Oxo-1-(thiophen-2-YL)propan-2-ylidene]amino 3,4,5-trimethoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920108.png)

![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920134.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3920149.png)
![4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920156.png)
![N'-[(2-iodobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3920164.png)
![3-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3920169.png)

![N-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B3920180.png)
![3-[3-benzoyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3920185.png)


![2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B3920211.png)
![4-acetyl-3-hydroxy-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3920215.png)